molecular formula C14H11F3N4O B2711566 4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile CAS No. 338792-52-2

4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile

Cat. No. B2711566
CAS RN: 338792-52-2
M. Wt: 308.264
InChI Key: XURSVBORTLYKLT-UHFFFAOYSA-N
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Description

4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile, also known as 4-DMT-4-PBC, is a novel chemical compound that has recently emerged as a promising candidate for various scientific research applications. It is a synthetic molecule with a unique chemical structure, consisting of a pyrimidine ring, a benzene ring, and a carbonitrile group. This compound is of particular interest due to its ability to act as a substrate for various biochemical and physiological processes, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

Nucleophilic Trifluoromethoxylation

An isolable pyridinium trifluoromethoxide salt, derived from the reaction of 4-dimethylaminopyridine with commercially available 2,4-dinitro(trifluoromethoxy)benzene, serves as an effective source for SN2 reactions to form trifluoromethyl ethers. This illustrates the compound's utility in introducing trifluoromethoxy groups into various substrates, showcasing its significance in synthesizing compounds with desired physical and chemical properties (Duran-Camacho et al., 2021).

Photochemical Electrocyclization

The photochemical reactions of 1,4,6-trisubstituted pyrimidin-2-ones, including similar compounds, yield photochemical electrocyclization products, demonstrating the potential for synthesizing complex cyclic structures through light-induced reactions. This process highlights the compound's role in developing new methodologies for constructing cyclic systems with significant synthetic value (Nishio et al., 1980).

Conformational Changes and Excitation

Studies on conformational changes upon S1←S0 excitation in 4-dimethylaminobenzonitrile and its chemical analogs, including the compound , provide insights into the dynamic processes following electronic excitation. These findings are crucial for understanding the photophysical behavior of materials and for designing molecules with specific electronic properties (Grassian et al., 1989).

Heterolytic Dehalogenation and Cation Trapping

The irradiation of haloanilines, akin to the core structure of the compound, in the presence of benzene and various alkenes, leads to heterolytic dehalogenation and cation trapping. This process forms compounds like 4-(dimethylamino)biphenyl, showcasing the chemical's utility in synthetic chemistry for generating anilines and other related structures (Fagnoni et al., 1999).

Synthesis of Heterocyclic Systems

Utilization of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in synthesizing heterocyclic systems, such as fused pyrimidinones, illustrates the compound's applicability in generating diverse heterocyclic structures. This demonstrates its role in expanding the toolkit for heterocyclic chemistry, which is crucial for pharmaceuticals and materials science (Toplak et al., 1999).

properties

IUPAC Name

4-[2-(dimethylamino)-6-(trifluoromethyl)pyrimidin-4-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O/c1-21(2)13-19-11(14(15,16)17)7-12(20-13)22-10-5-3-9(8-18)4-6-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURSVBORTLYKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile

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